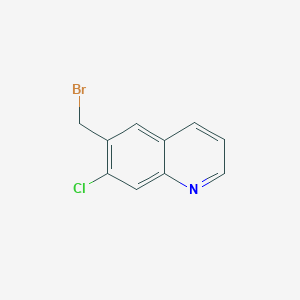
6-(Bromomethyl)-7-chloroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Bromomethyl)-7-chloroquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis. The presence of both bromomethyl and chloro substituents on the quinoline ring makes this compound particularly interesting for various chemical transformations and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bromomethyl)-7-chloroquinoline typically involves the bromination of 7-chloroquinoline. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO) under reflux conditions . The reaction proceeds via a radical mechanism, leading to the selective bromination at the methyl position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recovery and recycling of reagents such as NBS and solvents are crucial for cost-effective and environmentally friendly production.
化学反应分析
Types of Reactions: 6-(Bromomethyl)-7-chloroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new C-N, C-S, and C-O bonds.
Oxidation Reactions: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The chloro group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted quinoline derivatives.
- Oxidation reactions produce quinoline carboxylic acids or aldehydes.
- Reduction reactions result in dechlorinated quinoline derivatives.
科学研究应用
6-(Bromomethyl)-7-chloroquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and materials science.
Medicine: The compound is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-(Bromomethyl)-7-chloroquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites in biomolecules. The chloro group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within cells .
相似化合物的比较
6-(Bromomethyl)-7-chloroquinoline vs. 6-(Bromomethyl)-7-fluoroquinoline: The presence of a fluoro group instead of a chloro group can significantly alter the compound’s reactivity and biological activity.
This compound vs. 6-(Chloromethyl)-7-chloroquinoline: The replacement of the bromomethyl group with a chloromethyl group can affect the compound’s nucleophilicity and reaction pathways.
属性
分子式 |
C10H7BrClN |
|---|---|
分子量 |
256.52 g/mol |
IUPAC 名称 |
6-(bromomethyl)-7-chloroquinoline |
InChI |
InChI=1S/C10H7BrClN/c11-6-8-4-7-2-1-3-13-10(7)5-9(8)12/h1-5H,6H2 |
InChI 键 |
MQEBUDORPHOYLI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CC(=C(C=C2N=C1)Cl)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



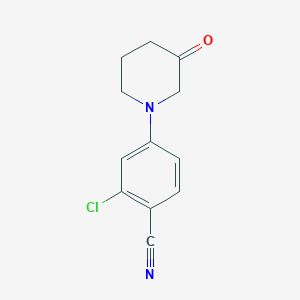
![tert-butyl N-[2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]ethyl]carbamate](/img/structure/B13858900.png)
![[(2R,3S,4S,5R,6S)-4-benzoyloxy-3,5-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl benzoate](/img/structure/B13858903.png)
![Ethyl 2-(5-Methylfuran-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13858918.png)
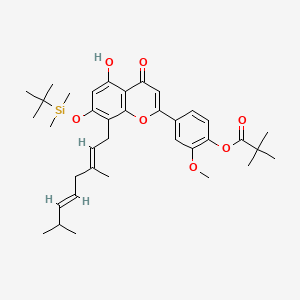
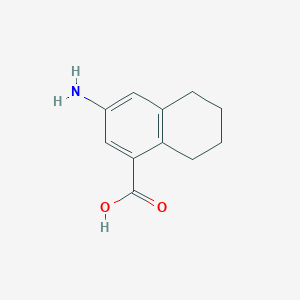

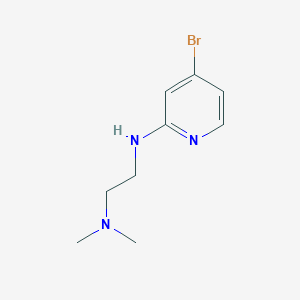
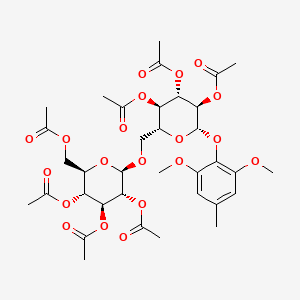


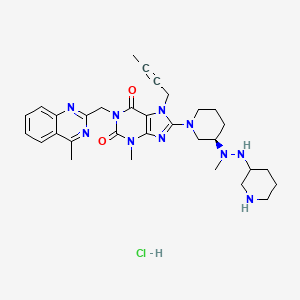
![sodium;(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-[2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13858978.png)
